molecular formula C23H16N4O2S B6428014 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide CAS No. 2034397-78-7

3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide

Cat. No. B6428014
CAS RN: 2034397-78-7
M. Wt: 412.5 g/mol
InChI Key: WMEBQNDRXIBKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide, commonly referred to as PTPB, is an organic compound with interesting properties that have been studied for various applications. It is a heterocyclic compound with a five-membered ring of nitrogen, sulfur, and carbon atoms, with a phenyl group attached to the nitrogen atom. PTPB has been studied for its potential use as an antimicrobial agent, as a fluorescent dye, and in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of PTPB is not yet fully understood. However, it is thought to act by binding to certain molecules in the cell, such as proteins, and altering their function. This can lead to changes in the cell’s metabolism, which can be beneficial or detrimental depending on the application.
Biochemical and Physiological Effects
PTPB has been studied for its potential use as an antimicrobial agent, and it has been shown to be effective against a variety of bacteria and fungi. It has also been studied for its potential use as a fluorescent dye, and it has been shown to be useful for the detection of various compounds. In addition, it has been studied for its potential use in drug delivery systems, and it has been shown to be effective in delivering drugs to target cells.

Advantages and Limitations for Lab Experiments

PTPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize in large quantities, and it is relatively stable in solution. In addition, it has been studied for its potential use in a variety of applications, making it a versatile compound for research. However, it also has some limitations. For example, its exact mechanism of action is not yet fully understood, and its effects on cells may vary depending on the application.

Future Directions

Given the potential of PTPB, there are numerous possible future directions for research. For example, further research could be conducted to better understand its mechanism of action and to identify new applications for it. Additionally, research could be conducted to develop more efficient methods for synthesizing PTPB and to develop new derivatives of the compound. Finally, research could be conducted to explore the potential of PTPB as a drug delivery system, or to identify new fluorescent dyes based on the compound.

Synthesis Methods

PTPB was first synthesized in the laboratory by reacting 3-amino-1-phenylpyrazole with thiophene-2-carboxaldehyde in the presence of a base catalyst. The reaction was carried out in an organic solvent such as ethyl acetate, and the product was purified by column chromatography. This method is relatively simple and can be used to synthesize PTPB in large quantities.

Scientific Research Applications

PTPB has been studied for its potential use in a variety of scientific applications. It has been used as an antimicrobial agent, as a fluorescent dye, and in the synthesis of other compounds. It has also been studied for its potential use in drug delivery systems and as a sensor for the detection of various compounds.

properties

IUPAC Name

3-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c28-23(26-14-19-21(25-11-10-24-19)20-7-4-12-30-20)16-8-9-18-17(13-16)22(29-27-18)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEBQNDRXIBKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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